(Z)-2'-(1H-Imidazole-1-yl)-2,4-dichloroacetophenone oxime
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Overview
Description
(Z)-2'-(1H-Imidazole-1-yl)-2,4-dichloroacetophenone oxime is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2'-(1H-Imidazole-1-yl)-2,4-dichloroacetophenone oxime typically involves the reaction of 2,4-dichlorobenzaldehyde with imidazole in the presence of a base, followed by the addition of hydroxylamine to form the oxime. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(Z)-2'-(1H-Imidazole-1-yl)-2,4-dichloroacetophenone oxime undergoes various chemical reactions, including:
Oxidation: This reaction can convert the oxime group to a nitro group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: Halogen atoms in the phenyl ring can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as sodium iodide in acetone can facilitate halogen exchange reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
(Z)-2'-(1H-Imidazole-1-yl)-2,4-dichloroacetophenone oxime has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential antifungal and antimicrobial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (Z)-2'-(1H-Imidazole-1-yl)-2,4-dichloroacetophenone oxime involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting its antifungal effects. The compound’s imidazole ring is crucial for binding to the active site of enzymes involved in ergosterol synthesis, disrupting the fungal cell membrane’s integrity.
Comparison with Similar Compounds
Similar Compounds
Oxiconazole: A closely related antifungal agent with a similar structure.
Miconazole: Another imidazole derivative used as an antifungal.
Econazole: Similar in structure and function to oxiconazole and miconazole.
Uniqueness
(Z)-2'-(1H-Imidazole-1-yl)-2,4-dichloroacetophenone oxime is unique due to its specific oxime group, which can undergo various chemical transformations, making it a versatile intermediate in synthetic chemistry. Its distinct structure also contributes to its potential antifungal properties, differentiating it from other similar compounds.
Properties
CAS No. |
64211-06-9 |
---|---|
Molecular Formula |
C11H9Cl2N3O |
Molecular Weight |
270.11 g/mol |
IUPAC Name |
(NE)-N-[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethylidene]hydroxylamine |
InChI |
InChI=1S/C11H9Cl2N3O/c12-8-1-2-9(10(13)5-8)11(15-17)6-16-4-3-14-7-16/h1-5,7,17H,6H2/b15-11- |
InChI Key |
WDFDJSRQMAZXEJ-PTNGSMBKSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C(=N\O)/CN2C=CN=C2 |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=NO)CN2C=CN=C2 |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=NO)CN2C=CN=C2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main structural difference between the tested compounds and why is it relevant?
A1: The research focuses on a series of (benzo[b]thienyl)methyl ethers of 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanol and their related (Z)-1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone oxime derivatives. The key structural difference lies in the presence of either an ether or an oxime group linked to the core structure. This modification is significant because it influences the compounds' antifungal activity. []
Q2: Were any of the tested compounds considered promising for further research as antifungal agents?
A2: Yes, the research identified 7-Chloro-3-[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethoxymethyl]benzo[b] (also known as Sertaconazole, FI-7045, CAS 99592-32-2), which belongs to the ether group, and its nitrate salt as particularly promising for further antifungal research. []
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